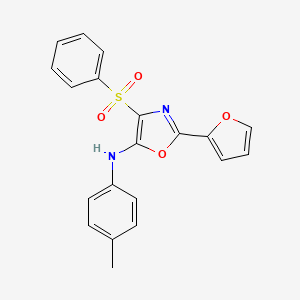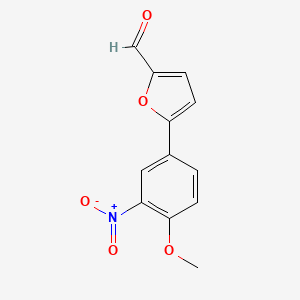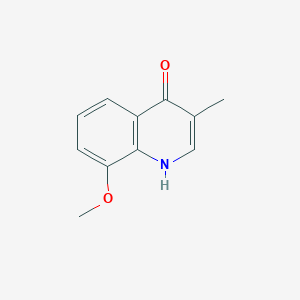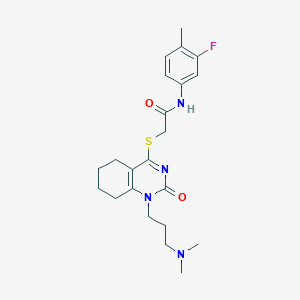
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine, also known as FSOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains a furan ring, a phenylsulfonyl group, and an oxazole ring.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and this compound is being investigated for its potential use as an HDAC inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is its potential use as a versatile tool in drug discovery and development. Its ability to inhibit HDACs and exhibit anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for the development of novel therapeutics. However, the limitations of this compound include its low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine. One potential direction is the development of this compound-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of this compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesis Methods
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine can be synthesized through a multistep process that involves the reaction of 2-furylamine with p-toluenesulfonyl chloride to form 2-(furan-2-yl)-N-(p-tolyl)sulfonylamine. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the oxazole ring, resulting in the formation of this compound.
Scientific Research Applications
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-14-9-11-15(12-10-14)21-19-20(22-18(26-19)17-8-5-13-25-17)27(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYJSLIONTPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)



![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)

![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)
![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)
